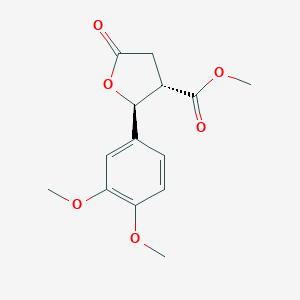![molecular formula C16H28N2O B220940 N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide, also known as Memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic derivative of the naturally occurring compound amantadine and is used as a drug to treat Alzheimer's disease. Memantine has been shown to improve cognitive function and reduce the symptoms associated with Alzheimer's disease.
作用机制
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor and blocks the influx of calcium ions into the cell, which can lead to neuronal damage and death. By blocking this process, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been shown to improve cognitive function and reduce the symptoms associated with Alzheimer's disease. It has also been shown to have neuroprotective effects, preventing neuronal damage and death. N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has a half-life of approximately 60-80 hours and is metabolized by the liver.
实验室实验的优点和局限性
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a valuable tool for studying the NMDA receptor and its role in neurological disorders. However, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has limitations in lab experiments due to its complex synthesis method and high cost. In addition, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a drug that is subject to regulation, which can limit its availability for research purposes.
未来方向
There are several future directions for research on N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. One area of focus is the development of new and more efficient synthesis methods for N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. Another area of focus is the exploration of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide's potential therapeutic effects on other neurological disorders. Finally, there is a need for further research on the mechanism of action of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide and its effects on neuronal function.
合成方法
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3-dimethylaminopropionitrile followed by reduction with hydrogen gas in the presence of a palladium catalyst. The resulting product is then reacted with ethyl chloroformate to yield N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. The synthesis of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function, memory, and behavior in patients with Alzheimer's disease. In addition, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
分子式 |
C16H28N2O |
|---|---|
分子量 |
264.41 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C16H28N2O/c1-18(2)5-3-4-17-15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,3-11H2,1-2H3,(H,17,19) |
InChI 键 |
QQODKUGXCDHWRN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2 |
规范 SMILES |
CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)




![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
